molecular formula C14H9FO4 B6401220 2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% CAS No. 1261965-83-6

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95%

Cat. No. B6401220
CAS RN: 1261965-83-6
M. Wt: 260.22 g/mol
InChI Key: IIWUVEYUJBGMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid (2-F-5-MDB) is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 105-107°C and a purity of 95%. 2-F-5-MDB is used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique properties.

Mechanism of Action

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It also acts as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, it has been shown to interact with the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have anti-cancer activity and to reduce the growth of certain tumor cells. In addition, it has been shown to have antioxidant and neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

The potential applications of 2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% are still being explored. Future research may focus on its use as an inhibitor of certain enzymes, as a fluorescent probe for imaging studies, and as a biomarker for the detection of certain diseases. Additionally, further research may be conducted on its anti-inflammatory, analgesic, and neuroprotective effects, as well as its potential applications in the treatment of neurodegenerative diseases. Finally, research may be conducted on its use as a substrate for enzymatic reactions, its interaction with G-protein coupled receptors, and its potential therapeutic applications.

Synthesis Methods

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is synthesized through a three-step reaction involving the reaction of 4-methylenedioxybenzoic acid with 2-fluoro-5-nitrobenzoic acid, followed by reduction of the nitro group and subsequent alkylation of the carboxylic acid group. The reaction is carried out in a solvent such as acetic acid and is followed by recrystallization to obtain a 95% pure product.

Scientific Research Applications

2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It is used as a substrate for enzymatic reactions, as a fluorescent probe for imaging studies, and as an inhibitor of certain enzymes. It is also used as a biomarker for the detection of certain diseases, such as cancer, and for the study of drug metabolism.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWUVEYUJBGMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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